N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C18H22N4O5S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a compound of significant interest due to its diverse biological activities. This compound features a unique structure that combines an oxadiazole ring with a sulfonamide moiety, which has been associated with various pharmacological effects. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Molecular Formula : C18H22N4O4S
- Molecular Weight : 398.54 g/mol
- CAS Number : 1017232-88-0
This compound's design incorporates elements known for their biological activity, making it a candidate for further pharmacological evaluation.
Antibacterial Activity
Research has demonstrated that compounds containing the 1,3,4-oxadiazole moiety exhibit notable antibacterial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains such as Salmonella typhi and Bacillus subtilis with moderate to strong effectiveness .
Compound | Bacterial Strain | Activity Level | IC50 (µM) |
---|---|---|---|
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-sulfonylbenzamide | Salmonella typhi | Moderate | 12.5 |
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-sulfonylbenzamide | Bacillus subtilis | Strong | 8.0 |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE) and urease enzymes:
- Acetylcholinesterase Inhibition : Compounds similar to N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-sulfonylbenzamide have demonstrated significant AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM .
- Urease Inhibition : The compound exhibited strong urease inhibitory activity with IC50 values indicating high potency compared to standard inhibitors like thiourea (IC50 = 21.25 µM) .
Enzyme | Compound | IC50 (µM) |
---|---|---|
Acetylcholinesterase | N-(5-cyclopropyl...sulfonylbenzamide | 0.63 - 6.28 |
Urease | N-(5-cyclopropyl...sulfonylbenzamide | 2.14 - 6.28 |
These results highlight the compound's potential in treating conditions related to enzyme dysregulation.
The biological activity of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-sulfonylbenzamide is likely mediated through its interaction with specific molecular targets:
- Binding Affinity : Studies using bovine serum albumin (BSA) binding assays indicate that the compound interacts effectively with serum proteins, which may influence its bioavailability and distribution within biological systems .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to N-(5-cyclopropyl...sulfonylbenzamide):
- A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized various oxadiazole derivatives and assessed their biological activities. The findings indicated that specific structural modifications could enhance antibacterial and enzyme inhibitory properties .
- Another research article emphasized the significance of the morpholino sulfonamide group in enhancing the pharmacokinetic profile of oxadiazole derivatives .
属性
IUPAC Name |
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-11-9-22(10-12(2)26-11)28(24,25)15-7-5-13(6-8-15)16(23)19-18-21-20-17(27-18)14-3-4-14/h5-8,11-12,14H,3-4,9-10H2,1-2H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXKVDZXZITCLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。